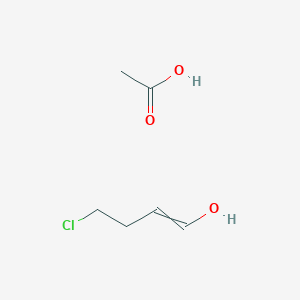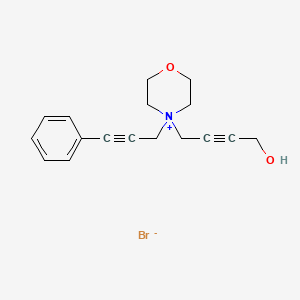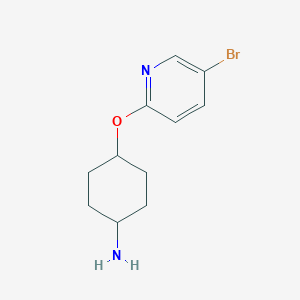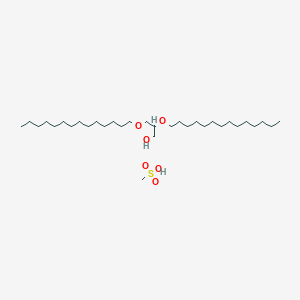
Acetic acid--4-chlorobut-1-en-1-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–4-chlorobut-1-en-1-ol (1/1) is a chemical compound known for its unique structure and properties It is composed of acetic acid and 4-chlorobut-1-en-1-ol in a 1:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–4-chlorobut-1-en-1-ol (1/1) typically involves the reaction of acetic acid with 4-chlorobut-1-en-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of acetic acid–4-chlorobut-1-en-1-ol (1/1) may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Acetic acid–4-chlorobut-1-en-1-ol (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of acetic acid–4-chlorobut-1-en-1-ol (1/1) include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of acetic acid–4-chlorobut-1-en-1-ol (1/1) depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Acetic acid–4-chlorobut-1-en-1-ol (1/1) has several applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.
Biology: It may be used in biochemical studies to investigate its effects on biological systems.
Medicine: Research into the potential therapeutic applications of the compound is ongoing, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid–4-chlorobut-1-en-1-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to acetic acid–4-chlorobut-1-en-1-ol (1/1) include other acetic acid derivatives and chlorinated butenes. Examples of similar compounds are:
- Acetic acid–4-chlorobut-2-en-1-ol
- Acetic acid–3-chlorobut-1-en-1-ol
- Acetic acid–4-bromobut-1-en-1-ol
Uniqueness
What sets acetic acid–4-chlorobut-1-en-1-ol (1/1) apart from similar compounds is its specific structure and reactivity
特性
CAS番号 |
763101-16-2 |
|---|---|
分子式 |
C6H11ClO3 |
分子量 |
166.60 g/mol |
IUPAC名 |
acetic acid;4-chlorobut-1-en-1-ol |
InChI |
InChI=1S/C4H7ClO.C2H4O2/c5-3-1-2-4-6;1-2(3)4/h2,4,6H,1,3H2;1H3,(H,3,4) |
InChIキー |
IHQAWYKPQHDRCQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C(CCl)C=CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)

![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)

![2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene](/img/structure/B15159399.png)





![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)
